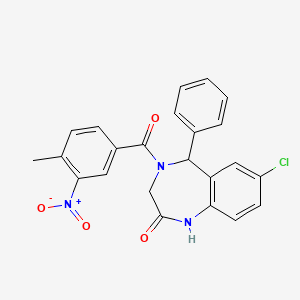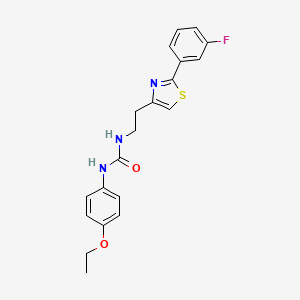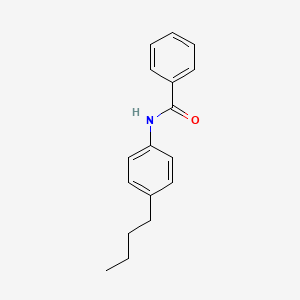
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C17H22N2O3S2 and its molecular weight is 366.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Modification
Research in chemical synthesis focuses on designing and synthesizing compounds with specific properties or activities. For instance, a study on the synthesis and cytotoxic evaluation of acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione demonstrated the potential of similar compounds to inhibit topoisomerase II, suggesting their use in cancer research due to their efficacy against certain human cell lines resistant to conventional treatments (Gomez-Monterrey et al., 2011).
Drug Metabolism and Biocatalysis
Another area of application is drug metabolism, where compounds undergo biocatalytic processes to produce metabolites. An example is the study on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis, highlighting the role of microbial-based systems in generating metabolites for structural characterization and clinical investigations (Zmijewski et al., 2006).
Novel Inhibitors and Antimicrobial Agents
Research into novel inhibitors, such as the discovery of a nonnucleoside inhibitor specifically targeting cytomegalovirus (CMV) DNA maturation, demonstrates the therapeutic potential of related compounds. This inhibitor, by not affecting viral DNA synthesis or viral transcription and translation, offers a unique mechanism of action and points to the importance of targeting viral DNA maturation and packaging for drug development (Buerger et al., 2001).
Fluorescent Probes and Molecular Sensors
The development of fluorescent molecular probes for biological and chemical sensing is another significant area. Studies on fluorescent solvatochromic dyes and their applications in developing ultrasensitive fluorescent molecular probes illustrate the use of structural analogs in studying biological events and processes (Diwu et al., 1997).
Bioconjugation for Medical Research
Bioconjugation techniques, utilizing compounds for preparing medical research variants, emphasize the importance of optimizing reactions for aqueous applications and identifying conditions that interfere with product formation. This research provides insights into the efficiency of bioconjugations and the identification of side products, relevant for the development of therapeutic agents and diagnostic tools (Totaro et al., 2016).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c1-19(2)16(14-8-10-23-13-14)12-18-17(20)9-11-24(21,22)15-6-4-3-5-7-15/h3-8,10,13,16H,9,11-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPCCHRXNFXNQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 7-(4-bromophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2561793.png)


![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2561799.png)
![2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-ol](/img/structure/B2561801.png)
![N-(3-bromophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2561802.png)



![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2561808.png)

